molecular formula C11H12Cl2N4O B6644421 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide

4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide

Cat. No. B6644421
M. Wt: 287.14 g/mol
InChI Key: NHRWXTNJVINKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide, also known as C16, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrrole carboxamide derivatives and has been shown to possess a broad range of biological activities.

Mechanism of Action

The exact mechanism of action of 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide is not fully understood. However, studies have suggested that it may act through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide has also been shown to inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide has been shown to have a range of biochemical and physiological effects in various in vitro and in vivo models. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of various genes involved in inflammation and cancer progression. Additionally, 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide has been shown to promote the proliferation and migration of certain cell types, including fibroblasts and endothelial cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide in lab experiments is its broad range of biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic activities, making it a valuable tool for studying various diseases and biological processes. Additionally, 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, there are also some limitations associated with the use of 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide in lab experiments. For example, its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide. One area of interest is the development of more potent and selective derivatives of 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide that can be used to target specific signaling pathways or enzymes involved in disease progression. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide and its potential applications in various disease models. Finally, the development of new delivery systems for 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide may help to improve its efficacy and reduce its toxicity in vivo.

Synthesis Methods

The synthesis of 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 1-(1H-imidazol-2-yl)propan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using various chromatographic techniques to obtain pure 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide.

Scientific Research Applications

4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic activities in various in vitro and in vivo models. Additionally, 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide has been reported to have a positive effect on wound healing and tissue regeneration.

properties

IUPAC Name

4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N4O/c1-2-7(10-14-3-4-15-10)17-11(18)8-5-6(12)9(13)16-8/h3-5,7,16H,2H2,1H3,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRWXTNJVINKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CN1)NC(=O)C2=CC(=C(N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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